molecular formula C8H14O2 B14240355 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- CAS No. 260971-05-9

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)-

Cat. No.: B14240355
CAS No.: 260971-05-9
M. Wt: 142.20 g/mol
InChI Key: GMEFZTGGGKZMHL-MRVPVSSYSA-N
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Description

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- typically involves the reaction of 3-buten-1-ol with an appropriate alkylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various ethers or alcohols depending on the reagents used.

Scientific Research Applications

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as a modulator of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-1-ol: A simpler analog with a similar structure but lacking the additional butenyloxy group.

    2-Buten-1-ol: Another analog with a different position of the double bond.

    3-Butyn-1-ol: A related compound with a triple bond instead of a double bond.

Uniqueness

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- is unique due to its chiral nature and the presence of both an alcohol and an ether functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

260971-05-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-2-but-3-enoxybut-3-en-1-ol

InChI

InChI=1S/C8H14O2/c1-3-5-6-10-8(4-2)7-9/h3-4,8-9H,1-2,5-7H2/t8-/m1/s1

InChI Key

GMEFZTGGGKZMHL-MRVPVSSYSA-N

Isomeric SMILES

C=CCCO[C@@H](CO)C=C

Canonical SMILES

C=CCCOC(CO)C=C

Origin of Product

United States

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